2-Chloropyrimidine-4-sulfonyl fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

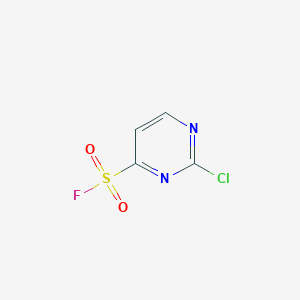

2-Chloropyrimidine-4-sulfonyl fluoride is a chemical compound with the molecular formula C4H2ClFN2O2S and a molecular weight of 196.59 g/mol It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position and a sulfonyl fluoride group at the 4-position

准备方法

One common method is the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .

化学反应分析

2.2. Reactivity with Nucleophiles

The electrophilic nature of 2-chloropyrimidine-4-sulfonyl fluoride allows it to engage in several chemical reactions:

-

Reactions with Thiols : The compound exhibits high reactivity towards thiols, forming stable thioether products. The reaction rate is significantly influenced by the pH of the solution; higher rates are observed at neutral pH due to increased concentrations of thiolate anions .

-

Fluorine/Chlorine Exchange : This compound can undergo fluorine/chlorine exchange reactions, which allow for the introduction of other functional groups into the molecule .

2.3. Hydrolysis and Stability

Hydrolysis of sulfonyl fluorides typically leads to the formation of sulfonic acids. In the case of this compound, hydrolysis can occur, resulting in the generation of potentially reactive intermediates that may further participate in chemical transformations .

3.1. Proposed Mechanisms

The mechanisms underlying the reactions involving this compound often involve:

-

Nucleophilic Attack : The nucleophile attacks the electrophilic sulfur atom in the sulfonyl fluoride group, leading to the formation of new carbon-sulfur bonds .

-

Radical Intermediates : Some reactions may proceed via radical intermediates, particularly in electrochemical contexts where radical cations are formed and subsequently react with nucleophiles .

3.2. Kinetic Studies

Kinetic studies have shown that the reactivity of this compound is significantly affected by substituents on the pyrimidine ring and the nature of the nucleophile involved. For example, electron-withdrawing groups on the pyrimidine enhance reactivity by stabilizing transition states during nucleophilic attack .

4.2. Rate Constants for Reactions with Cysteine

| Compound | pH | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|

| This compound | 7.0 | ~5 × 10² |

| Other Sulfonamide Derivatives | 7.0 | Varies (up to ~9,900) |

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

- 2-Chloropyrimidine-4-sulfonyl fluoride serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, particularly in the formation of sulfonyl fluorides through nucleophilic substitution reactions .

Reactivity and Mechanism

- The compound can undergo substitution reactions where the chlorine atom is replaced by nucleophiles under specific conditions. This reactivity is beneficial for creating diverse functional groups in organic synthesis.

Comparison with Other Sulfonyl Compounds

- Compared to sulfonyl chlorides, this compound exhibits enhanced reactivity due to the presence of the fluorine atom, which can facilitate unique reaction pathways .

Biological Applications

Pharmacological Potential

- Research indicates that compounds like this compound exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. This makes it a candidate for drug development aimed at treating inflammatory diseases .

Antimicrobial Activity

- Preliminary studies suggest that this compound may also possess antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent.

Drug Discovery and Development

Pharmaceutical Intermediate

- The compound is being explored as a pharmaceutical intermediate in the synthesis of novel drug candidates. Its ability to modify biological targets through covalent interactions enhances its utility in drug design .

Targeted Covalent Modification

- Recent advancements have highlighted the role of sulfonyl fluorides, including this compound, in targeted covalent modification of proteins, which is crucial for developing precision therapeutics .

Material Science

Functional Polymers and Dyes

- The compound's reactivity allows it to be utilized in creating functional polymers and dyes. Its application in materials science is expanding as researchers explore new methods for incorporating sulfonyl fluoride moieties into polymeric structures .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Chloropyrimidine-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

2-Chloropyrimidine-4-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:

Sulfonyl Chlorides: These compounds are similar in structure but have a chlorine atom instead of a fluoride atom.

Fluorosulfonyl Radicals: These are reactive intermediates used in the synthesis of sulfonyl fluorides and have similar reactivity patterns.

The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

生物活性

2-Chloropyrimidine-4-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and chemical biology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom and a sulfonyl fluoride group. The presence of the sulfonyl fluoride moiety is significant as it confers unique reactivity, making it a valuable tool in chemical biology.

Sulfonyl fluorides, including this compound, are known to act as covalent inhibitors . They can modify nucleophilic residues in proteins, such as serine, cysteine, and lysine. This modification often leads to the inhibition of enzyme activity, which can be harnessed for therapeutic purposes.

- Enzyme Inhibition : The sulfonyl fluoride group can irreversibly bind to the active site of serine proteases, leading to their inhibition. This property is utilized in drug development for targeting various diseases.

- Target Identification : These compounds serve as probes to identify and validate protein targets in biological systems, facilitating the understanding of disease mechanisms.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell function through enzyme inhibition.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies and Research Findings

Recent studies have explored the biological activity of sulfonyl fluorides, including this compound:

- Inhibition of Dihydrofolate Reductase (DHFR) :

- Covalent Inhibition of Serine Proteases :

- Antimicrobial Efficacy :

Data Table: Biological Activity Overview

属性

IUPAC Name |

2-chloropyrimidine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHIDBGKQJWRAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。